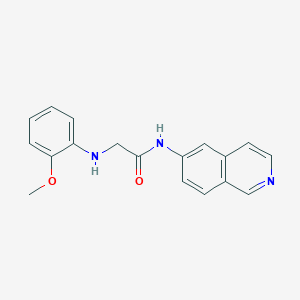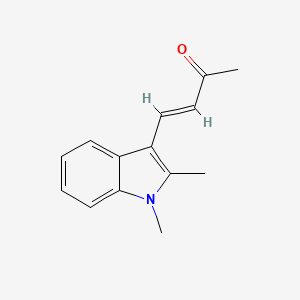
3-Thiazolin-2-one, 4-hydrazino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinylthiazol-2(5H)-one is a heterocyclic compound containing both a thiazole ring and a hydrazine group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinylthiazol-2(5H)-one typically involves the reaction of thiosemicarbazide with α-haloketones under acidic or basic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific solvents, catalysts, and temperature control.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydrazinylthiazol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form hydrazides or other derivatives.
Substitution: The thiazole ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction may produce hydrazides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Hydrazinylthiazol-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, while the thiazole ring can participate in π-π interactions with aromatic residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydrazinylthiazole: Similar structure but lacks the carbonyl group.
Thiosemicarbazones: Contain a thiosemicarbazide moiety but do not form a thiazole ring.
Hydrazinylpyridines: Contain a hydrazine group attached to a pyridine ring.
Uniqueness
4-Hydrazinylthiazol-2(5H)-one is unique due to the presence of both a thiazole ring and a hydrazine group, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
34794-85-9 |
|---|---|
Formule moléculaire |
C3H5N3OS |
Poids moléculaire |
131.16 g/mol |
Nom IUPAC |
(4E)-4-hydrazinylidene-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C3H5N3OS/c4-6-2-1-8-3(7)5-2/h1,4H2,(H,5,6,7) |
Clé InChI |
SNESZCZBEPAFCB-UHFFFAOYSA-N |
SMILES isomérique |
C1/C(=N\N)/NC(=O)S1 |
SMILES canonique |
C1C(=NN)NC(=O)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


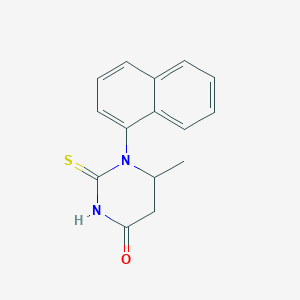


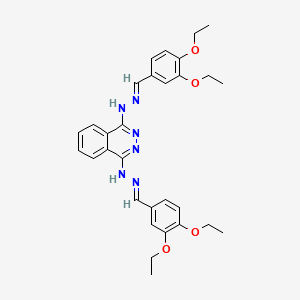
![3-(1-Ethylpiperidin-2-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15213963.png)
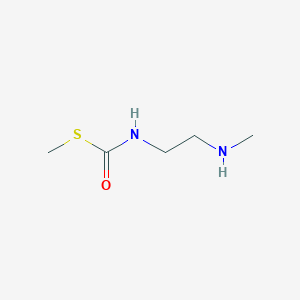
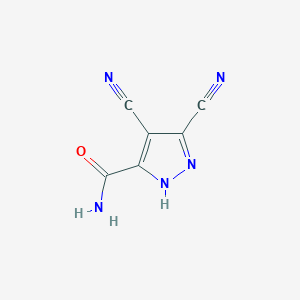
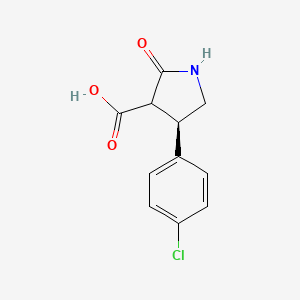

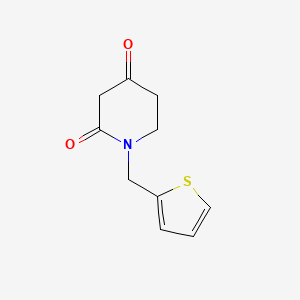
![9-Hydroxy-2-methyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214007.png)

